An In-depth Technical Guide to 3-[4-(trifluoromethoxy)phenyl]propanoic Acid
An In-depth Technical Guide to 3-[4-(trifluoromethoxy)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of 3-[4-(trifluoromethoxy)phenyl]propanoic acid. This compound is a valuable building block in medicinal chemistry, primarily due to the inclusion of the trifluoromethoxy group, which can enhance metabolic stability and lipophilicity, key parameters in drug design.
Core Chemical Properties
3-[4-(trifluoromethoxy)phenyl]propanoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a propanoic acid chain attached to a benzene ring, which is functionalized with a trifluoromethoxy (-OCF₃) group at the para-position.
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-[4-(trifluoromethoxy)phenyl]propanoic acid and a structurally related compound for comparison.
| Property | Value for 3-[4-(trifluoromethoxy)phenyl]propanoic acid | Value for 3-[4-(trifluoromethyl)phenyl]propanoic acid (for comparison) |
| CAS Number | 886499-74-7 | 53473-36-2 |
| Molecular Formula | C₁₀H₉F₃O₃ | C₁₀H₉F₃O₂ |
| Molecular Weight | 234.17 g/mol | 218.18 g/mol |
| Physical Form | Solid[1] | White to Almost white powder to crystal |
| Melting Point | Data not available | 115 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in organic solvents | Soluble in Methanol |
| Purity | Typically >98%[1] | >98.0% |
Spectroscopic Properties
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons.
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Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Ethyl Chain Protons: Two triplets in the aliphatic region (approx. δ 2.5-3.0 ppm), corresponding to the -CH₂-CH₂-COOH moiety. The protons closer to the aromatic ring will be slightly downfield compared to those adjacent to the carboxyl group.
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Carboxylic Acid Proton: A broad singlet far downfield (typically δ 10-12 ppm), which may exchange with D₂O.
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¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the ethyl chain carbons, the carboxyl carbon, and a characteristic quartet for the trifluoromethoxy carbon due to coupling with the three fluorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands.
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O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching, resulting from hydrogen bonding.[1]
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C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[1]
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C-F Stretch: Strong absorptions in the region of 1100-1250 cm⁻¹ are expected for the C-F bonds of the trifluoromethoxy group.
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C-O Stretch: Bands associated with the aryl-O and O-CF₃ stretching will also be present.
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Aromatic C-H and C=C Stretches: Peaks corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
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Experimental Protocols
General Synthesis Methodology
A common and effective method for the synthesis of 3-arylpropanoic acids is the catalytic hydrogenation of the corresponding cinnamic acid derivative. This method selectively reduces the carbon-carbon double bond of the propenoic acid side chain without affecting the aromatic ring or the carboxylic acid group.
Reaction: Hydrogenation of 4-(trifluoromethoxy)cinnamic acid to 3-[4-(trifluoromethoxy)phenyl]propanoic acid.
Protocol:
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Catalyst Preparation: A palladium on carbon (Pd/C, 5-10 mol%) catalyst is typically used. The catalyst is suspended in a suitable solvent.
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Reaction Setup: 4-(Trifluoromethoxy)cinnamic acid is dissolved in a solvent such as ethanol, methanol, or ethyl acetate in a reaction vessel suitable for hydrogenation.[2]
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Hydrogenation: The vessel is charged with the catalyst suspension. The atmosphere is then replaced with hydrogen gas (H₂), and the reaction is stirred vigorously under a hydrogen atmosphere (from balloon pressure to several atmospheres, depending on the scale and apparatus) at room temperature.[2]
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Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.[2]
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Work-up: Upon completion, the reaction mixture is filtered through a pad of celite or a similar filter aid to remove the solid Pd/C catalyst.
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Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product, 3-[4-(trifluoromethoxy)phenyl]propanoic acid, can be purified by recrystallization from a suitable solvent system to yield the final product as a solid.
Below is a diagram illustrating this general experimental workflow.
Biological and Pharmaceutical Relevance
3-[4-(trifluoromethoxy)phenyl]propanoic acid serves as a key intermediate in the synthesis of more complex, biologically active molecules. Its structural analogs have been investigated as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a primary target for the treatment of migraines.
CGRP Receptor Signaling Pathway
The CGRP receptor is a G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to its receptor primarily activates the Gαs subunit, leading to a signaling cascade that plays a role in vasodilation and pain transmission, processes implicated in migraine pathophysiology. Antagonists developed from scaffolds like 3-[4-(trifluoromethoxy)phenyl]propanoic acid aim to block this pathway.
The diagram below illustrates a simplified CGRP signaling cascade.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-[4-(trifluoromethoxy)phenyl]propanoic acid. The available safety data is summarized below.
| Hazard Information | Details |
| Signal Word | Warning[1] |
| GHS Pictogram | GHS07 (Exclamation Mark)[1] |
| Hazard Statements | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]P280: Wear protective gloves/eye protection/face protection.[1]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Storage | Sealed in dry, 2-8°C.[1] |
This document is intended for informational purposes for qualified researchers and professionals. All laboratory work should be conducted in accordance with institutional safety guidelines and with appropriate personal protective equipment.
